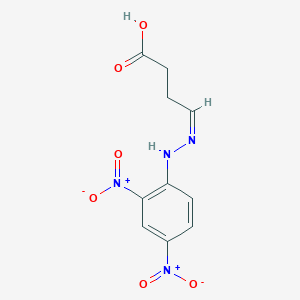![molecular formula C19H21NO4 B14154347 phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate CAS No. 850738-81-7](/img/structure/B14154347.png)
phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a dimethoxyphenyl moiety, and a prop-2-enyl group attached to a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate typically involves the reaction of phenyl isocyanate with N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl or dimethoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl N-[(3,4-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate
- Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-ethylcarbamate
- Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-propylcarbamate
Uniqueness
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
850738-81-7 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C19H21NO4/c1-4-13-20(19(21)24-16-10-6-5-7-11-16)14-15-9-8-12-17(22-2)18(15)23-3/h4-12H,1,13-14H2,2-3H3 |
InChI-Schlüssel |
NFKOLNPPIVQWSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN(CC=C)C(=O)OC2=CC=CC=C2 |
Löslichkeit |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


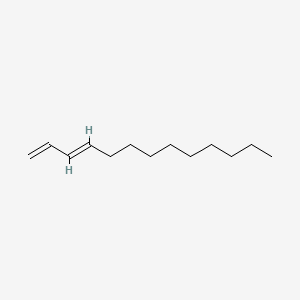
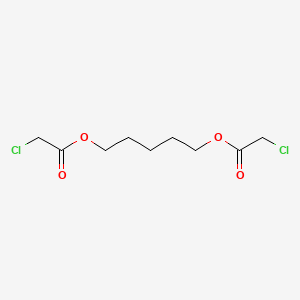
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
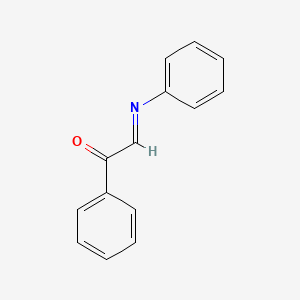
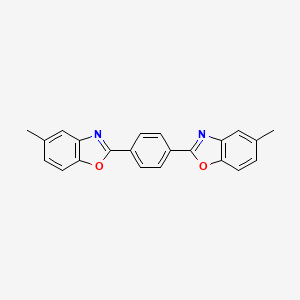
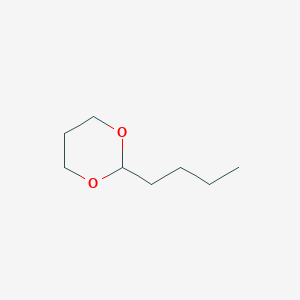
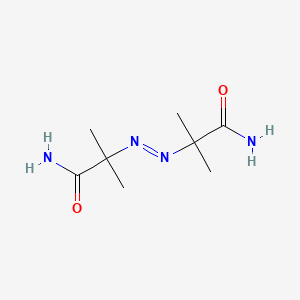

![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
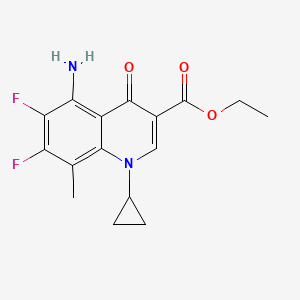
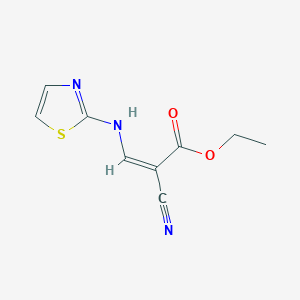
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
